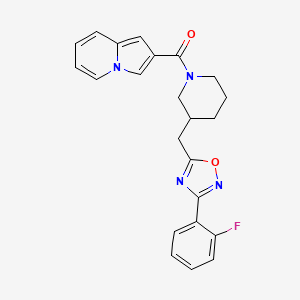
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole moiety, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit properties such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antiviral
Recent studies highlight their potential in drug discovery and development due to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.75 | |
| MDA-MB-468 (Breast) | 0.85 | |
| A549 (Lung) | 1.20 | |
| PC3 (Prostate) | 0.95 |
These values indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development.
The mechanism underlying the anticancer activity of this oxadiazole derivative involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Studies indicate that it may modulate the activity of:
- Histone Deacetylases (HDACs) : Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression favoring apoptosis in cancer cells .
- Protein Kinases : The compound may also target specific kinases involved in cell cycle regulation and survival pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The following table outlines its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Candida albicans | 0.75 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of compounds similar to this compound:
- Study on Anticancer Efficacy : A study published in Frontiers in Pharmacology demonstrated that derivatives with similar structures exhibited high antiproliferative activity against a panel of cancer cell lines, with some compounds showing IC50 values lower than conventional chemotherapeutics .
- Antimicrobial Investigation : Research highlighted in MDPI indicated that derivatives containing the oxadiazole ring displayed significant antibacterial and antifungal activities, outperforming standard antibiotics in certain assays .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms .
Eigenschaften
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-indolizin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-20-9-2-1-8-19(20)22-25-21(30-26-22)12-16-6-5-11-28(14-16)23(29)17-13-18-7-3-4-10-27(18)15-17/h1-4,7-10,13,15-16H,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUGJUOQOQVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














